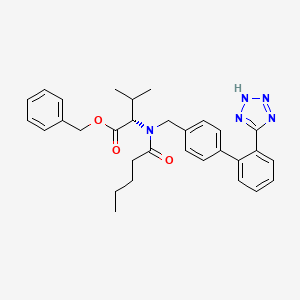

Benzyl Ester de Valsartan

Vue d'ensemble

Description

Valsartan benzyl ester is a chemical compound with the molecular formula C31H35N5O3 . It has an average mass of 525.641 Da and a mono-isotopic mass of 525.273987 Da . It is also known by other names such as Valsartan Related Compound C, Valsartan Imp. B (EP), and Valsartan Impurity B .

Synthesis Analysis

A synthesis method of valsartan was proposed, which consisted of the following steps: by taking L-valine benzyl ester (I), para-bromobenzyl bromide (II) and benzonitrile (V) as primary raw materials, reacting the L-valine benyl esters (I) with the para-branched bromides (II), to produce a compound (III); performing acrylation reaction on the compound (III) and ammonium valeryl chloride to obtain (S) .Molecular Structure Analysis

The molecular structure of Valsartan benzyl ester is complex, with one defined stereocentre . The structure includes a biphenyl moiety, a tetrazole ring, and a valine residue, among other functional groups .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Valsartan benzyl ester include N-acylation, Suzuki-Miyaura cross-coupling, and methyl ester hydrolysis .Physical and Chemical Properties Analysis

Valsartan benzyl ester has a density of 1.2±0.1 g/cm3, a boiling point of 720.1±70.0 °C at 760 mmHg, and a flash point of 389.3±35.7 °C . It has 8 H bond acceptors, 1 H bond donor, and 13 freely rotating bonds .Applications De Recherche Scientifique

Traitement de l'hypertension et de l'insuffisance cardiaque chronique

Le Valsartan est un antagoniste puissant du récepteur de l'angiotensine II, actif par voie orale, largement utilisé dans le traitement de l'hypertension et de l'insuffisance cardiaque chronique . C'est l'un des agents pharmaceutiques les plus utilisés actuellement dans la thérapie antihypertensive .

Synthèse continue du précurseur du Valsartan

Un précurseur tardif du Valsartan peut être synthétisé en trois étapes : N-acylation, couplage croisé de Suzuki-Miyaura et hydrolyse d'ester méthylique . Cette approche de synthèse continue peut potentiellement améliorer l'efficacité et l'évolutivité de la production du Valsartan.

Chimie de flux en plusieurs étapes

La synthèse d'un précurseur du Valsartan a été transférée avec succès à des procédés en flux continu utilisant différents modèles de réacteurs . Cette approche peut faciliter la réalisation consécutive des trois étapes de réaction, améliorant potentiellement le rendement global du précurseur du Valsartan ciblé.

Catalyse hétérogène

L'étape clé de la cascade de réactions, le couplage croisé de Suzuki-Miyaura, est catalysée par un oxyde de cérium-étain substitué au palladium hétérogène . Cela souligne l'application potentielle de la synthèse du Valsartan dans le domaine de la catalyse hétérogène.

Catalyse acide de Lewis

La synthèse du Valsartan implique une étape clé de formation de cycle tétrazole catalysée par un acide de Lewis . Cela suggère des applications potentielles de la catalyse acide de Lewis dans la synthèse d'autres agents pharmaceutiques similaires.

Développement d'une grande usine pilote

Une procédure de synthèse simple du Valsartan a été décrite dans le but de la développer dans une grande usine pilote . Cela indique le potentiel de production industrielle à grande échelle du Valsartan.

Mécanisme D'action

Target of Action

Valsartan benzyl ester primarily targets the angiotensin II receptor 1 (AT1) . The AT1 receptor is a part of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating kidney, vascular, and cardiac functions . By selectively binding to the AT1 receptor, valsartan prevents the protein angiotensin II from exerting its hypertensive effects .

Biochemical Pathways

Valsartan benzyl ester affects the RAAS pathway, leading to a reduction in blood pressure and other physiological effects . It inhibits the negative regulatory feedback within RAAS, contributing to the prevention of cardiovascular disease, heart failure, and renal disease . Additionally, it has been shown to modulate the nuclear factor-kappa B (NF-κΒ) and mitogen-activated protein kinases (MAPKs) pathways, which are involved in inflammation and cellular stress responses .

Pharmacokinetics

Valsartan benzyl ester is hydrophilic at physiological pH, suggesting good solubility . The compound is stable under storage in dry conditions . It is extensively bound to plasma proteins .

Result of Action

The primary result of valsartan benzyl ester’s action is the reduction of blood pressure . It also leads to lower aldosterone levels, reduced cardiac activity, and increased excretion of sodium . Furthermore, it has been shown to improve cardiovascular outcomes, including reducing the risk of myocardial infarction, stroke, the progression of heart failure, and hospitalization . It also slows the progression of diabetic nephropathy .

Action Environment

The action of valsartan benzyl ester can be influenced by various environmental factors. For instance, its solubility and stability can be affected by pH and temperature . .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

benzyl (2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H35N5O3/c1-4-5-15-28(37)36(29(22(2)3)31(38)39-21-24-11-7-6-8-12-24)20-23-16-18-25(19-17-23)26-13-9-10-14-27(26)30-32-34-35-33-30/h6-14,16-19,22,29H,4-5,15,20-21H2,1-3H3,(H,32,33,34,35)/t29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXKKFWDUSKMRNO-LJAQVGFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H35N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70160342 | |

| Record name | Valsartan benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70160342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137863-20-8 | |

| Record name | N-(1-Oxopentyl)-N-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-L-valine phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137863-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valsartan benzyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137863208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valsartan benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70160342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl (S)-N-(1-oxopentyl)-N-((2'-(1H-tetrazole-5-yl)-1,1'-biphenyl-4-yl)methyl)-L-valinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.551 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALSARTAN BENZYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P0MPU907C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[2-(2-hydroxyphenyl)-1,3-benzoxazol-4-yl]-1,3-benzoxazole-4-carboxylate](/img/structure/B1683721.png)

![N-[3-chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]-2-phenoxyacetamide](/img/structure/B1683730.png)

![(S)-2-(5-(2-(4-carbamimidoylbenzamido)-3-(4-nitrophenyl)propanoyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)acetic acid](/img/structure/B1683734.png)